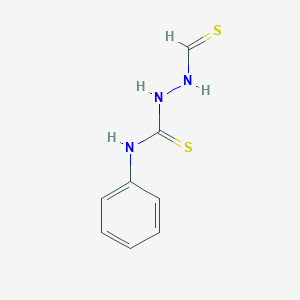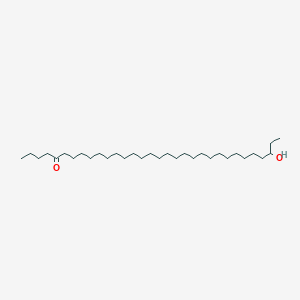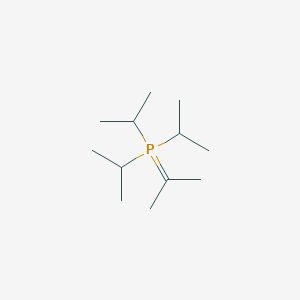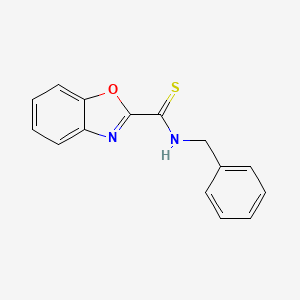
2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate: is an organic compound that features a trifluoroethyl group attached to a benzoate moiety with two hydroxyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield of the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups on the benzoate ring can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
科学的研究の応用
Chemistry: 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts distinct electronic properties that can be exploited in the design of new molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving benzoate derivatives.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with active sites. This dual interaction can modulate enzyme activity and influence metabolic pathways.
類似化合物との比較
- 2,2,2-Trifluoroethyl benzoate
- 3,4-Dihydroxybenzoic acid
- 2,2,2-Trifluoroethanol
Uniqueness: 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate is unique due to the presence of both trifluoroethyl and dihydroxybenzoate groups. This combination imparts distinct chemical and physical properties that are not found in the individual components. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the dihydroxybenzoate moiety provides sites for hydrogen bonding and redox reactions.
特性
CAS番号 |
90382-02-8 |
|---|---|
分子式 |
C9H7F3O4 |
分子量 |
236.14 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)4-16-8(15)5-1-2-6(13)7(14)3-5/h1-3,13-14H,4H2 |
InChIキー |
XIFUUIRYVVLQAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)OCC(F)(F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




mercury](/img/structure/B14349590.png)
acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)







![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

